molecular formula C14H11BrN2O3S B566981 6-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1313712-42-3

6-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B566981
CAS No.: 1313712-42-3
M. Wt: 367.217
InChI Key: ACBREPWFFGWEGU-UHFFFAOYSA-N
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Description

6-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C14H11BrN2O3S and its molecular weight is 367.217. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis of 6-Substituted Thieno[2,3-d]pyrimidine-2,4(1H, 3H)-diones

  • The chemical synthesis of various 6-substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, including bromination methods, demonstrates the compound's versatility in chemical transformations and potential for further pharmacological exploration (Hirota et al., 1990).

Design and Discovery of LHRH Antagonists

  • The design and synthesis of thieno[2,3-d]pyrimidine-2,4-dione derivatives led to the discovery of potent and orally active non-peptide antagonists for the human luteinizing hormone-releasing hormone (LHRH) receptor. This research highlights the compound's potential as a therapeutic agent for sex-hormone-dependent diseases (S. Sasaki et al., 2003).

Nucleoside Synthesis from Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

  • The synthesis of 5′-amino- and 5′-azido-2′,5′-dideoxy nucleosides from thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione showcases innovative approaches to nucleoside analogs, which are critical in the development of antiviral and anticancer drugs (A. El‐Barbary et al., 1995).

Biological Applications and Potentials

GnRH Receptor Antagonism for Therapeutic Applications

  • The identification of thieno[2,3-d]pyrimidine-2,4-dione derivatives as GnRH receptor antagonists, with improved pharmacokinetic profiles and reduced cytochrome P450 inhibitory activity, underscores the compound's relevance in developing new treatments for conditions modulated by gonadotropin levels (Kazuhiro Miwa et al., 2011).

Herbicidal Activities

  • Exploration of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione derivatives for their herbicidal activities demonstrates the compound's potential utility beyond pharmaceuticals, indicating its versatility and wide range of applications in agricultural sciences (Yang Huazheng, 2013).

Mechanism of Action

Properties

IUPAC Name

6-bromo-3-[(4-methoxyphenyl)methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3S/c1-20-9-4-2-8(3-5-9)7-17-13(18)12-10(16-14(17)19)6-11(15)21-12/h2-6H,7H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBREPWFFGWEGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(S3)Br)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201143681
Record name 6-Bromo-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201143681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-42-3
Record name 6-Bromo-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313712-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201143681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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